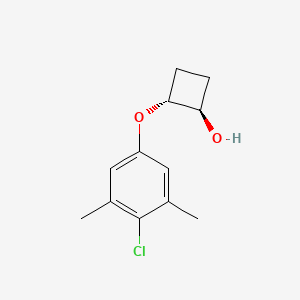
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol is a synthetic organic compound characterized by its cyclobutane ring structure substituted with a chlorinated dimethylphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3,5-dimethylphenol and cyclobutanone.
Formation of the Phenoxy Group: The phenol group is first chlorinated using reagents like thionyl chloride or phosphorus trichloride to form 4-chloro-3,5-dimethylphenol.
Cyclobutane Ring Formation: The cyclobutanone is then reacted with the chlorinated phenol in the presence of a base such as sodium hydride or potassium carbonate to form the cyclobutane ring structure.
Hydroxylation: The final step involves the hydroxylation of the cyclobutane ring to introduce the hydroxyl group, using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a cyclobutanol derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium methoxide, potassium cyanide, or other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-amine: Similar structure with an amine group instead of a hydroxyl group.
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-carboxylic acid: Similar structure with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a chlorinated phenoxy group. This combination of functional groups imparts distinct chemical and biological properties to the compound.
属性
分子式 |
C12H15ClO2 |
|---|---|
分子量 |
226.70 g/mol |
IUPAC 名称 |
(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol |
InChI |
InChI=1S/C12H15ClO2/c1-7-5-9(6-8(2)12(7)13)15-11-4-3-10(11)14/h5-6,10-11,14H,3-4H2,1-2H3/t10-,11-/m1/s1 |
InChI 键 |
DPHQONSXOBLVIF-GHMZBOCLSA-N |
手性 SMILES |
CC1=CC(=CC(=C1Cl)C)O[C@@H]2CC[C@H]2O |
规范 SMILES |
CC1=CC(=CC(=C1Cl)C)OC2CCC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B15281793.png)
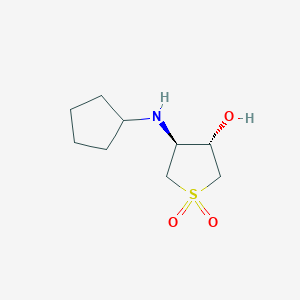
![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide](/img/structure/B15281797.png)
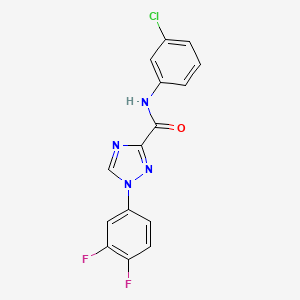
![(3S,4R)-4-[(3-chloro-4-methylphenyl)amino]oxolan-3-ol](/img/structure/B15281823.png)
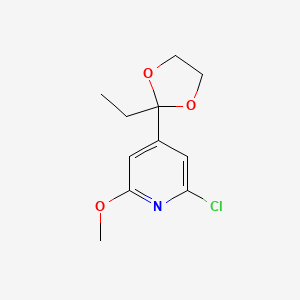
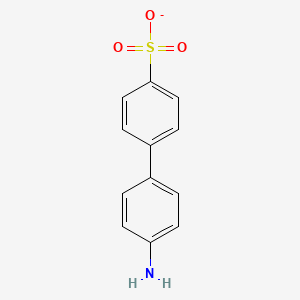
![6-methyl-4-[4-(4-phenyl-1-piperazinyl)butyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15281844.png)
![Ethyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15281847.png)
![6-(5-Bromo-3-pyridinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281854.png)
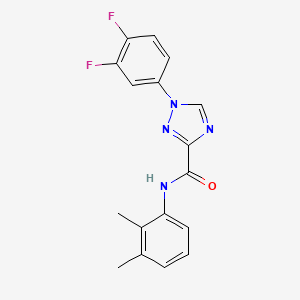
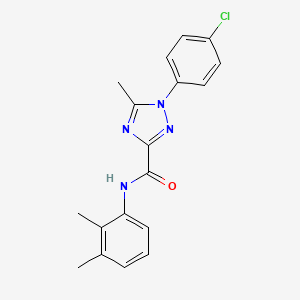

![(S)-N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B15281883.png)
